molecular formula C14H13N B13807299 4-(4-Cyclobutylphenyl)aniline

4-(4-Cyclobutylphenyl)aniline

Cat. No.: B13807299
M. Wt: 195.26 g/mol
InChI Key: FXVQRGISABTJSF-UHFFFAOYSA-N
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Description

4-(4-Cyclobutylphenyl)aniline is an aromatic amine characterized by a cyclobutyl-substituted phenyl group attached to the aniline moiety. The cyclobutyl group introduces steric and electronic effects distinct from other substituents, influencing reactivity, solubility, and ligand behavior in coordination chemistry .

Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

4-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)aniline

InChI

InChI=1S/C14H13N/c15-14-7-5-11(6-8-14)13-4-2-10-1-3-12(10)9-13/h2,4-9H,1,3,15H2

InChI Key

FXVQRGISABTJSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyclobutylphenyl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cyclobutylphenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Cyclobutylphenyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Cyclobutylphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The C–F activation method (e.g., for tris(pyrazolyl) derivatives) is efficient but requires specific substrates .
  • Sulfonyl and halogen substituents are introduced via post-functionalization or direct synthesis, affecting yields and downstream applications .
Physical and Spectroscopic Properties

Substituents significantly alter NMR, IR, and melting point profiles:

Compound ¹³C-NMR (δ, ppm) IR Peaks (cm⁻¹) Melting Point Reference
4-(Tris(4-methylpyrazolyl)methyl)aniline 148.1 (aromatic C), 9.1 (CH₃) 3448, 3328 (N-H), 1626 (C=C) Polymorphs
4-(1H-Imidazol-1-yl)aniline Not reported N-H stretches expected ~3300 143–147°C
4-(3-Chlorophenyl)aniline Not reported C-Cl stretch ~750 Not reported
4-(4-Cyclobutylphenyl)aniline (inferred) Cyclobutyl C likely ~25–35 ppm N-H ~3300, C=C ~1600 Not reported N/A

Key Observations :

  • Methylpyrazolyl substituents downfield-shift aromatic carbons (δ ~148 ppm) .
  • Cyclobutyl groups may upfield-shift adjacent carbons due to ring strain and electron-donating effects.
Polymorphism and Solid-State Behavior

Polymorphism is common in tris(pyrazolyl)aniline derivatives:

  • Polymorph I : Pyrazolyl groups near-coplanar (22.66° dihedral angle), forming N-H···N dimers .
  • Polymorph II : Pyrazolyl groups tilted (57.19°), creating N-H···N chains .
  • Comparison : The unmethylated analog (4-(tri(1H-pyrazolyl)methyl)aniline) exhibits a 44.37° dihedral angle, closer to Polymorph II .

For this compound, steric bulk from the cyclobutyl group may favor specific packing modes, though data are lacking.

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